molecular formula C7H12O3 B177482 Methyl tetrahydro-2H-pyran-3-carboxylate CAS No. 18729-20-9

Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No. B177482
CAS RN: 18729-20-9
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-UHFFFAOYSA-N
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Description

“Methyl tetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as “methyl oxane-3-carboxylate” and has a molecular weight of 144.17 g/mol . The compound is represented by the InChI code 1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 .


Synthesis Analysis

The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2 H -pyran-3-carboxylate was the enantioselective hydrogenation of 5,6-dihydro-2 H -pyran-3-carboxylic acid over 5% Pd/Al 2 O 3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .


Molecular Structure Analysis

The molecular structure of “Methyl tetrahydro-2H-pyran-3-carboxylate” can be represented by the canonical SMILES COC(=O)C1CCCOC1 . It has a complexity of 122 as computed by Cactvs 3.4.8.18 .


Chemical Reactions Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” is prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .


Physical And Chemical Properties Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” has a topological polar surface area of 35.5 Ų and a XLogP3-AA of 0.4 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . The compound is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Methyl tetrahydro-2H-pyran-3-carboxylate could potentially be used in the synthesis of these structures.
    • Method : The synthesis of 2H-Pyrans has been a subject of research due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .
    • Results : Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
  • Synthesis of Pyran Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . Methyl tetrahydro-2H-pyran-3-carboxylate could potentially be used in the synthesis of these derivatives.
    • Method : A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
    • Results : This review focuses on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis reported during last seven years .
  • Cytotoxic Profiles Against Oral Human Normal and Tumor Cells

    • Field : Biomedical Research
    • Application : Methyl 2-oxo-2H-pyran-3-carboxylate is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .
    • Method : The compound is used in cell culture experiments to investigate its cytotoxic effects .
    • Results : The specific outcomes of these investigations are not detailed in the sources, but the compound is used to understand the cytotoxic profiles of certain compounds .
  • Caspase Activation

    • Field : Biomedical Research
    • Application : Methyl 2-oxo-2H-pyran-3-carboxylate is used as a reagent to investigate the series of simple α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells . It activates caspases-3, -8 and -9 weakly in HL-60 cells .
    • Method : The compound is used in cell culture experiments to investigate its cytotoxic effects .
    • Results : The specific outcomes of these investigations are not detailed in the sources, but the compound is used to understand the cytotoxic profiles of certain compounds .
  • Investigation of α,β-Unsaturated Carbonyl Compounds

    • Field : Biomedical Research
    • Application : Methyl 2-oxo-2H-pyran-3-carboxylate is used as a reagent to investigate α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .
    • Method : The compound is used in cell culture experiments to investigate its cytotoxic effects .
    • Results : The specific outcomes of these investigations are not detailed in the sources, but the compound is used to understand the cytotoxic profiles of certain compounds .
  • Chemical Reagent
    • Field : Chemical Research
    • Application : Methyl tetrahydro-2H-pyran-3-carboxylate is often used as a chemical reagent in various chemical reactions .
    • Method : The specific methods of application can vary widely depending on the nature of the reaction .
    • Results : The outcomes of these reactions can also vary widely, but the use of this compound can often enable or enhance certain chemical transformations .

Safety And Hazards

The compound is associated with hazard statements H227 and H319 . Precautionary measures include P305, P338, and P351 .

Future Directions

“Methyl tetrahydro-2H-pyran-3-carboxylate” and its derivatives have been the subject of recent research due to their broad spectrum of biological and pharmaceutical properties . Future research may focus on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile, and various 1,3-dicarbonyl compounds under different catalytic conditions .

properties

IUPAC Name

methyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517639
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tetrahydro-2H-pyran-3-carboxylate

CAS RN

18729-20-9
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Szőri, G Szőllősi, M Bartók - New Journal of Chemistry, 2008 - pubs.rsc.org
A novel application of a cinchona-modified supported Pd catalyst is presented. The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-…
Number of citations: 17 pubs.rsc.org
HM Yau - 2011 - unsworks.unsw.edu.au
Ionic liquids are salts that are molten at a given temperature and pressure. Although the term “ionic liquids” traditionally refers to any molten salt, the last couple of decades have seen a …
Number of citations: 3 unsworks.unsw.edu.au

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